In-Depth Technical Guide: Structural Elucidation and Application of 2-[Ethyl(methyl)amino]acetohydrazide Dihydrochloride
In-Depth Technical Guide: Structural Elucidation and Application of 2-[Ethyl(methyl)amino]acetohydrazide Dihydrochloride
Executive Summary
2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring a tertiary amine and a reactive hydrazide moiety, this compound serves as a critical precursor for synthesizing bioactive heterocycles (e.g., oxadiazoles, triazoles) and hydrazone-linked pharmacophores[1],[2]. The intentional formulation of this molecule as a dihydrochloride salt resolves the poor aqueous solubility often associated with free-base lipid-soluble amines, ensuring optimal pharmacokinetic profiling and assay compatibility[3],[4].
This whitepaper provides a comprehensive breakdown of its structural causality, mechanistic utility, and self-validating protocols for its synthesis and handling.
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride (CAS: 1263377-17-8),[5] is defined by two core functional domains and its salt state:
-
The Ethyl(methyl)amino Group: A tertiary amine that acts as a tunable lipophilic domain. The asymmetry of the ethyl and methyl substituents provides a specific steric profile that prevents unwanted nucleophilic side reactions (such as acylation) during downstream synthesis, while finely tuning the partition coefficient (LogP) of the final drug candidate.
-
The Acetohydrazide Core: The −C(=O)NHNH2 group is a potent nucleophile. The terminal nitrogen readily condenses with electrophiles (aldehydes/ketones) to form Schiff bases (hydrazones)[6].
-
Dihydrochloride Salt Form: The molecule possesses two basic centers—the tertiary amine and the terminal hydrazide nitrogen. By reacting the free base with two equivalents of hydrochloric acid, both centers are protonated. This disrupts the solid-state crystal lattice energy and facilitates rapid hydration, drastically increasing aqueous solubility compared to the free base[3],[7].
Table 1: Physicochemical Properties Summary
| Property | Specification |
| Chemical Name | 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride |
| CAS Registry Number | 1263377-17-8 |
| Molecular Formula (Salt) | C5H15Cl2N3O ( C5H13N3O⋅2HCl ) |
| Molecular Weight (Salt) | 204.1 g/mol |
| Molecular Weight (Free Base) | 131.18 g/mol |
| Hydrogen Bond Donors | 4 (Protonated amine + Hydrazide NH/NH3+ ) |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen + Amine nitrogen) |
| Solubility Profile | Highly soluble in H2O and PBS (pH < 7) |
Mechanistic Utility in Drug Development
Hydrazides are indispensable in the drug discovery pipeline due to their ability to undergo rapid, high-yield cyclization and condensation reactions[1],[2]. When 2-[ethyl(methyl)amino]acetohydrazide is introduced to an aldehyde or ketone, it undergoes a dehydration reaction to form a hydrazone intermediate. This intermediate can either serve as the final active pharmaceutical ingredient (API)—often utilized for its hydrolytic stability in linker technologies[6]—or undergo oxidative cyclization to form rigid 1,3,4-oxadiazole or triazole rings.
The causality behind using the dihydrochloride variant lies in the "pKa rule" of salt formation. For weakly basic drugs, forming a salt with an acid whose pKa is at least 2-3 units lower ensures complete proton transfer[3]. The dihydrochloride form prevents the "brick dust" solubility issue, enabling high-concentration dosing in in vivo behavioral models and enzymatic assays[7],[4].
Figure 1: Chemical reactivity pathway of the acetohydrazide core leading to bioactive heterocycles.
Experimental Protocols: Synthesis & Analytical Validation
To ensure scientific integrity, the synthesis and validation of this compound must operate as a self-validating system. The following protocol details the generation of the dihydrochloride salt and the critical QA/QC steps required to confirm exact stoichiometry.
Step-by-Step Synthesis Methodology:
-
Nucleophilic Substitution: React N-ethylmethylamine (1.0 eq) with ethyl bromoacetate (1.1 eq) in the presence of a mild base (e.g., K2CO3 ) in acetonitrile. Stir at room temperature for 12 hours to yield the intermediate ethyl 2-[ethyl(methyl)amino]acetate. Filter the salts and concentrate the filtrate.
-
Hydrazinolysis: Dissolve the ester intermediate in absolute ethanol. Add hydrazine hydrate (80% aqueous, 3.0 eq) dropwise. Reflux the mixture for 6-8 hours. The excess hydrazine drives the equilibrium toward the formation of the free base 2-[ethyl(methyl)amino]acetohydrazide.
-
Solvent Evaporation & Extraction: Remove ethanol and unreacted hydrazine under reduced pressure. Extract the residue with dichloromethane (DCM) and wash with brine to remove residual hydrazine. Dry the organic layer over anhydrous Na2SO4 and evaporate.
-
Dihydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 2.2 eq of HCl in dioxane) into the solution at 0°C. The dihydrochloride salt will immediately precipitate as a white solid due to its insolubility in ether.
-
Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to prevent deliquescence.
Analytical Validation Workflow:
A common synthetic pitfall is the formation of a monohydrochloride salt instead of the dihydrochloride. The validation must logically confirm the exact stoichiometry to ensure downstream molarity calculations are accurate.
-
LC-MS: Analyze the sample to confirm the exact mass of the free base. The [M+H]+ peak must appear at m/z 132.1.
-
1H NMR ( D2O ): The use of D2O will exchange the labile N-H protons. The aliphatic protons of the ethyl and methyl groups will show a distinct downfield shift compared to the free base, confirming the protonation of the tertiary amine.
-
Elemental Analysis (CHNS/O): This is the ultimate self-validating step. The theoretical mass percentage of Chlorine in the dihydrochloride salt ( C5H15Cl2N3O ) is ~34.7%. If the result is ~18%, only the monohydrochloride was formed, necessitating a repetition of Step 4.
Figure 2: Self-validating analytical workflow for confirming structure and salt stoichiometry.
Handling, Storage, and Formulation Insights
-
Hygroscopicity: Like many dihydrochloride salts, this compound is highly hygroscopic. It must be stored in a tightly sealed container within a desiccator at 2-8°C. Exposure to ambient humidity can lead to water absorption, altering the effective molecular weight and skewing molarity calculations in downstream assays.
-
Buffer Formulation: When reconstituting in Phosphate-Buffered Saline (PBS) for biological assays, the release of two equivalents of HCl will lower the pH of the solution[8]. Researchers must verify and adjust the final pH of the buffer using 0.1 M NaOH prior to introducing the solution to cell cultures or pH-sensitive enzymatic assays to prevent artifactual toxicity.
References
-
[1] Amerigo Scientific. "Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery". Source: Amerigo Scientific. URL: [Link]
-
[6] ResearchGate. "Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery". Source: ResearchGate. URL: [Link]
-
[2] MDPI. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications". Source: MDPI. URL:[Link]
-
[7] National Institutes of Health (NIH). "Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor". Source: NIH. URL:[Link]
-
[4] Chalcogen. "Synthesis and Evaluation of Nanostructured Particles of Salt of Ketoconazole for Solubility Enhancement". Source: Chalcogen. URL: [Link]
Sources
- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. molcore.com [molcore.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
